N'-benzylsulfonyl-4-nitrobenzohydrazide
Overview
Description
N’-benzylsulfonyl-4-nitrobenzohydrazide is a chemical compound with the molecular formula C₁₄H₁₃N₃O₅S It is characterized by the presence of a benzylsulfonyl group attached to a 4-nitrobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzylsulfonyl-4-nitrobenzohydrazide typically involves the reaction of 4-nitrobenzohydrazide with benzylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-benzylsulfonyl-4-nitrobenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-benzylsulfonyl-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane, and bases like triethylamine.
Oxidation: Oxidizing agents such as sodium hypochlorite or hydrogen peroxide, aqueous or organic solvents.
Major Products Formed
Reduction: Formation of N’-benzylsulfonyl-4-aminobenzohydrazide.
Substitution: Formation of various substituted benzylsulfonyl derivatives.
Oxidation: Formation of azides or other oxidized products.
Scientific Research Applications
N’-benzylsulfonyl-4-nitrobenzohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N’-benzylsulfonyl-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzylsulfonyl group may also contribute to the compound’s activity by enhancing its binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
N’-benzylsulfonyl-4-nitrobenzohydrazide can be compared with other similar compounds, such as:
N’-benzylsulfonyl-4-aminobenzohydrazide: Similar structure but with an amino group instead of a nitro group, which may alter its reactivity and biological activity.
N’-benzylsulfonyl-4-nitrobenzamide: Similar structure but with an amide group instead of a hydrazide group, which may affect its chemical properties and applications.
N’-benzylsulfonyl-4-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide group, which may influence its solubility and reactivity.
N’-benzylsulfonyl-4-nitrobenzohydrazide is unique due to its specific combination of functional groups,
Properties
IUPAC Name |
N'-benzylsulfonyl-4-nitrobenzohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c18-14(12-6-8-13(9-7-12)17(19)20)15-16-23(21,22)10-11-4-2-1-3-5-11/h1-9,16H,10H2,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDFQFPUXUGOPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389394 | |
Record name | N'-benzylsulfonyl-4-nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822569 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5535-83-1 | |
Record name | N'-benzylsulfonyl-4-nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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